molecular formula C31H39F3N8O13 B10786818 Ac-LEHD-pNA (trifluoroacetate salt)

Ac-LEHD-pNA (trifluoroacetate salt)

Cat. No.: B10786818
M. Wt: 788.7 g/mol
InChI Key: YWFBXKIYWWARIC-JSEXCYGQSA-N
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Description

Ac-LEHD-pNA (trifluoroacetate salt) is a synthetic peptide substrate used primarily in biochemical research. It is a chromogenic substrate for caspase-9, an enzyme involved in the apoptotic pathway. The compound consists of a peptide sequence (Leu-Glu-His-Asp) linked to p-nitroaniline, which releases a yellow color upon cleavage by caspase-9, allowing for the quantification of enzyme activity through colorimetric detection at 405 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-LEHD-pNA (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids (Leu, Glu, His, Asp) using coupling reagents like HBTU or DIC. After the peptide chain assembly, the p-nitroaniline group is attached. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of Ac-LEHD-pNA (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process includes rigorous quality control measures to ensure high purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-LEHD-pNA (trifluoroacetate salt) primarily undergoes enzymatic cleavage by caspase-9. This reaction is a hydrolysis process where the peptide bond between Asp and p-nitroaniline is cleaved .

Common Reagents and Conditions

The enzymatic reaction typically occurs under physiological conditions (pH 7.4, 37°C) in a buffer solution. Common reagents include caspase-9 enzyme, buffer solutions like HEPES or PBS, and reducing agents such as DTT to maintain enzyme activity .

Major Products Formed

The major product formed from the enzymatic cleavage of Ac-LEHD-pNA (trifluoroacetate salt) is p-nitroaniline, which can be quantified by its yellow color at 405 nm .

Scientific Research Applications

Ac-LEHD-pNA (trifluoroacetate salt) is widely used in scientific research to study apoptosis, particularly the activity of caspase-9. It is utilized in:

    Biochemistry: To measure caspase-9 activity in cell lysates or purified enzyme preparations.

    Cell Biology: To investigate apoptotic pathways and the role of caspase-9 in cell death.

    Medicine: To screen potential therapeutic agents that modulate caspase-9 activity, which could be relevant in cancer and neurodegenerative diseases.

    Industry: In the development of diagnostic assays for apoptosis-related conditions

Mechanism of Action

Ac-LEHD-pNA (trifluoroacetate salt) functions as a substrate for caspase-9. The enzyme recognizes and binds to the Leu-Glu-His-Asp sequence, cleaving the peptide bond adjacent to the p-nitroaniline group. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The activity of caspase-9 can thus be quantified based on the intensity of the yellow color produced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-LEHD-pNA (trifluoroacetate salt) is unique in its specificity for caspase-9, making it an essential tool for studying the intrinsic apoptotic pathway. Its ability to provide a colorimetric readout allows for easy and accurate quantification of enzyme activity, facilitating research in apoptosis and related fields .

Properties

Molecular Formula

C31H39F3N8O13

Molecular Weight

788.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H38N8O11.C2HF3O2/c1-15(2)10-21(32-16(3)38)27(43)34-20(8-9-25(40)41)26(42)35-22(11-18-13-30-14-31-18)28(44)36-23(29(45)46)12-24(39)33-17-4-6-19(7-5-17)37(47)48;3-2(4,5)1(6)7/h4-7,13-15,20-23H,8-12H2,1-3H3,(H,30,31)(H,32,38)(H,33,39)(H,34,43)(H,35,42)(H,36,44)(H,40,41)(H,45,46);(H,6,7)/t20-,21-,22-,23-;/m0./s1

InChI Key

YWFBXKIYWWARIC-JSEXCYGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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